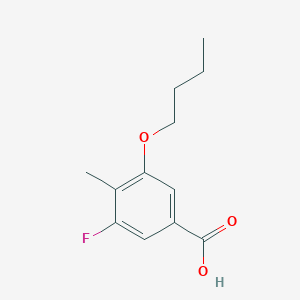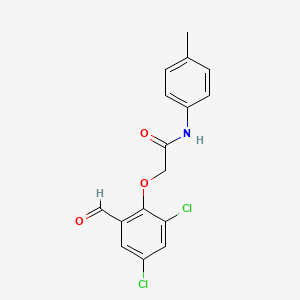
2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a dichlorophenoxy group and a formyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a formylation reaction to introduce the formyl group at the 6-position, resulting in 2,4-dichloro-6-formylphenol.
Acylation Reaction: The formylated phenol is then reacted with p-toluidine in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 2-(2,4-Dichloro-6-carboxyphenoxy)-N-(p-tolyl)acetamide.
Reduction: 2-(2,4-Dichloro-6-hydroxyphenoxy)-N-(p-tolyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichloro-6-formylphenoxy)-N-(p-tolyl)acetamide depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to a therapeutic effect.
Chemical Reactions: The formyl and dichlorophenoxy groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)-N-(p-tolyl)acetamide: Lacks the formyl group, which may result in different reactivity and applications.
2-(2,4-Dichloro-6-methylphenoxy)-N-(p-tolyl)acetamide: Contains a methyl group instead of a formyl group, affecting its chemical properties.
Propriétés
Formule moléculaire |
C16H13Cl2NO3 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
2-(2,4-dichloro-6-formylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-2-4-13(5-3-10)19-15(21)9-22-16-11(8-20)6-12(17)7-14(16)18/h2-8H,9H2,1H3,(H,19,21) |
Clé InChI |
AHJOHPLIOPMHNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
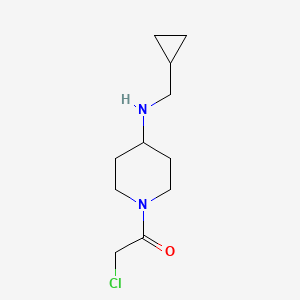
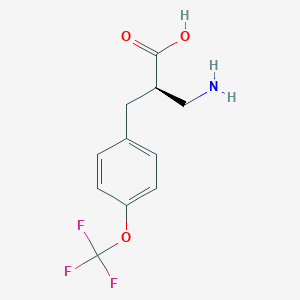
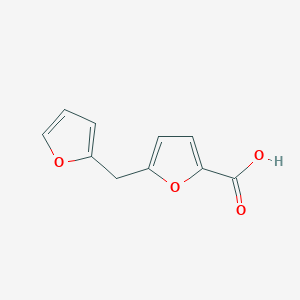
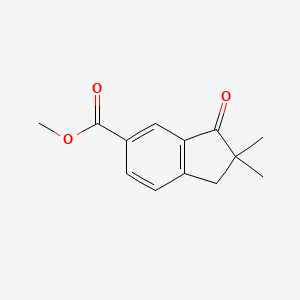
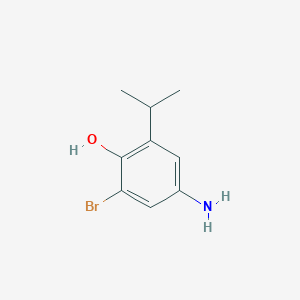
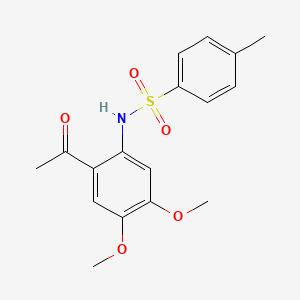
![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
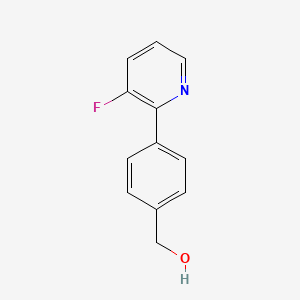
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994744.png)
